molecular formula C10H7BrO B146047 1-Bromo-2-naphthol CAS No. 573-97-7

1-Bromo-2-naphthol

Cat. No.: B146047
CAS No.: 573-97-7
M. Wt: 223.07 g/mol
InChI Key: FQJZPYXGPYJJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-naphthol is an organic compound with the molecular formula C10H7BrO. It is a derivative of naphthol, where a bromine atom is substituted at the first position of the naphthalene ring, and a hydroxyl group is present at the second position. This compound appears as off-white to beige or brown-purple crystalline powder . It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthesis from 2-Naphthoic Acid via Oxidative Bromination

Reaction Protocol and Conditions

A high-yielding method involves the direct bromination of 2-naphthoic acid using potassium bromide (KBr) and hydrogen peroxide (H₂O₂) in acetic acid . The procedure is as follows:

  • Reactants : 4 mmol 2-naphthoic acid, 4 mmol KBr.

  • Solvent : 5 mL acetic acid.

  • Oxidizing Agent : 4 mmol H₂O₂ (30% w/w).

  • Conditions : Stirring at 20°C for 10 hours, followed by cooling at 0°C for 12 hours.

The reaction generates bromine in situ via the oxidation of KBr by H₂O₂ in an acidic medium. The electrophilic aromatic substitution occurs regioselectively at the 1-position of the naphthalene ring, yielding pale yellow needle-like crystals of this compound after filtration. Infrared (IR) and nuclear magnetic resonance (¹H-NMR) spectroscopy confirm the product’s structure, with a reported yield of 82% .

Mechanistic Insights

The reaction proceeds through the generation of hypobromous acid (HOBr) or bromine (Br₂) from H₂O₂ and HBr (derived from KBr and acetic acid). The electron-rich aromatic ring of 2-naphthoic acid facilitates electrophilic attack at the para position relative to the hydroxyl group, followed by decarboxylation to form this compound .

Bromination of 2-Naphthol Using In Situ Generated Bromine

Advantages and Limitations

  • Advantages : Avoids handling hazardous Br₂ gas directly.

  • Limitations : Requires stoichiometric oxidants, increasing the reaction’s environmental footprint.

Scientific Research Applications

Chemical Synthesis

1-Bromo-2-naphthol is widely utilized as a precursor in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, leading to the formation of more complex molecules.

  • Dyes and Pigments : The compound is employed in the production of dyes, where it acts as a building block for synthesizing more complex dye structures. Its reactivity with different functional groups allows for the creation of a variety of colorants used in textiles and inks .
  • Pharmaceuticals : In medicinal chemistry, this compound is used to synthesize biologically active compounds. Research indicates that derivatives of this compound exhibit significant biological activities, making them potential candidates for drug development .

Analytical Chemistry

This compound has applications in analytical chemistry, particularly in the detection and quantification of other substances.

  • Fluorescent Probes : It has been incorporated into fluorescent probes for various analytical techniques. For instance, this compound derivatives have been utilized in enhancing the sensitivity of detection methods, such as laser-induced fluorescence .
  • Chromatography : The compound is also used in chromatography as a reagent for detecting phenolic compounds due to its ability to form colored complexes with certain analytes .

Material Science

The compound's properties make it suitable for applications in material science.

  • Polymer Chemistry : this compound can be used to modify polymer properties or as an additive to enhance thermal stability and mechanical strength .
  • Nanomaterials : Research has explored its role in the synthesis of nanomaterials, where it can influence the growth and morphology of nanoparticles .

Case Study 1: Synthesis of Naphthalene Derivatives

A study demonstrated that this compound could be effectively brominated using mild conditions to yield various naphthalene derivatives with high yields (up to 91%) under optimized conditions. This highlights its utility in producing complex organic molecules efficiently .

Research on derivatives of this compound revealed promising antibacterial and antifungal activities. These findings suggest potential therapeutic applications and warrant further investigation into their mechanisms of action .

Case Study 3: Environmental Applications

Recent studies have evaluated the use of this compound in environmental monitoring, particularly for detecting phenolic pollutants in water sources. Its reactivity allows for effective binding with contaminants, facilitating their identification .

Comparison with Similar Compounds

Comparison: 1-Bromo-2-naphthol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other naphthol derivatives. For example, 2-naphthol, while similar in structure, lacks the bromine atom, resulting in different chemical behavior and applications .

Biological Activity

1-Bromo-2-naphthol (C10H7BrO) is a halogenated derivative of naphthol that has garnered interest in various biological applications, particularly in antimicrobial and anticancer research. This article synthesizes the current understanding of its biological activity, supported by diverse studies and data.

This compound is characterized by its molecular structure, which includes a bromine atom attached to the second position of the naphthalene ring. This modification influences its chemical reactivity and biological properties.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, showing significant activity against various pathogens. A study assessed its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a notable zone of inhibition, comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

CompoundConcentration (mg/ml)Zone of Inhibition (cm)
This compound1000.8
1501.0
Penicillin1001.5
Streptomycin1001.3

Source: Adapted from Potey et al., 2017 .

The minimum inhibitory concentration (MIC) for E. coli was determined, demonstrating that the compound effectively inhibits bacterial growth at relatively low concentrations, indicating potential for development as an antimicrobial agent.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to naphthalene derivatives, including this compound. Research indicates that naphthalene-containing compounds can act as effective cytotoxic agents against various cancer cell lines.

Case Study: Naphthalene Derivative Synthesis

A study synthesized naphthalene-substituted triazole compounds and evaluated their anticancer activity against MDA-MB-231 breast cancer cells. The findings revealed that these compounds induced apoptosis and arrested the cell cycle in cancer cells, suggesting that modifications to the naphthalene structure can enhance biological activity.

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (μM)
Naphthalene-TriazoleMDA-MB-2310.03 - 0.26
HeLa0.07 - 0.72
A5490.08 - 2.00

Source: Adapted from PMC8569940 .

The study highlighted that structural modifications could significantly impact the pharmacological properties of naphthalene derivatives, including their ability to inhibit cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : It has been suggested that halogenated naphthols may induce oxidative stress in microbial cells, leading to cell death.
  • Cell Cycle Arrest : Similar to other naphthalene derivatives, it may interfere with cell cycle progression in cancer cells, promoting apoptosis.
  • Synergistic Effects : Recent findings indicate that when combined with other antibiotics, such as polymyxin B, it may enhance antimicrobial efficacy against resistant strains like Acinetobacter baumannii .

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-bromo-2-naphthol in academic research?

Basic
The synthesis of this compound can be achieved via electrophilic bromination using reagents like pyridinium bromide perbromide or iodine(III)-based systems. For example, using phenyliodine(III) bis(trifluoroacetate) (PIFA) with AlBr₃ in acetonitrile yields 81% product . Purification typically involves recrystallization from ligroin (a petroleum ether fraction), which resolves discrepancies in reported melting points (77–82°C vs. literature 84°C) . Thin-layer chromatography (TLC) with chloroform/methanol eluents and NH₃ vapor visualization is recommended for monitoring reaction progress .

Q. How can researchers resolve discrepancies in reported melting points for this compound?

Basic
Discrepancies in melting points (e.g., 81–82°C vs. 84°C) arise from variations in recrystallization solvents and purity. Ligroin recrystallization yields material melting at 81–82°C , while alternative solvents may shift this range. Validate purity via GC (≥98% ) and cross-reference with IR spectroscopy to confirm structural integrity .

Q. What advanced methodologies enable the analysis of this compound’s phosphorescence properties?

Advanced
Room-temperature phosphorescence (RTP) can be induced by forming ternary complexes with β-cyclodextrin and cyclohexanol. The inclusion constant (1:1 β-cyclodextrin complex) is determined spectrofluorimetrically, with RTP detection limits as low as 0.2 µg/mL . This method is critical for trace analysis in environmental or biochemical studies.

Q. How does this compound behave in palladium-catalyzed cross-coupling reactions?

Advanced
In Heck reactions, this compound couples with alkenes using Rh(cod)₂Cl₂/dppf catalysts at 90°C, achieving 80% yield . Protecting the hydroxyl group with PMB-Cl (via NaH in DMF) prevents side reactions during coupling . Optimize solvent polarity (e.g., DMF vs. acetonitrile) to balance reactivity and stability.

Q. What explains contradictory reactivity of this compound in nitration reactions?

Advanced
Nitration under acidic conditions (HNO₃/H₂SO₄) fails due to electron-withdrawing bromine deactivating the aromatic ring . However, using urea and Ac₂O as nitrating agents directs substitution to the 6-position, yielding 6-bromo-1-nitro-2-naphthol as a minor product . Monitor intermediates via TLC and characterize products via melting point comparisons and IR .

Q. How can researchers design multi-component reactions involving this compound?

Advanced
this compound participates in one-pot syntheses of 1-amidoalkyl-2-naphthol derivatives via aldehydes and amides. Use barium phosphate nano-powders as catalysts in ethanol under reflux, achieving yields >85% . Validate products via ¹H NMR (DMSO-d₆) and HPLC to confirm regioselectivity.

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Advanced
Protecting the hydroxyl group with PMB-Cl (via NaH in DMF at 0°C) prevents oxidation or undesired nucleophilic attacks during cross-coupling . Deprotection post-reaction is achieved with TFA/CH₂Cl₂. Monitor protection efficiency via TLC and ¹H NMR .

Q. How can conflicting data on bromination regioselectivity be addressed?

Advanced
Regioselectivity in electrophilic bromination depends on solvent polarity and Br₂ source. Polar solvents (e.g., acetonitrile) favor para-bromination, while nonpolar solvents may lead to ortho-products . Use DFT calculations to predict substituent effects and validate with GC-MS .

Properties

IUPAC Name

1-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJZPYXGPYJJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205919
Record name 1-Bromo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light red powder; [Alfa Aesar MSDS]
Record name 1-Bromo-2-naphthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19326
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

573-97-7
Record name 1-Bromo-2-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 573-97-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMO-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKE7L55PP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-naphthol
Reactant of Route 2
1-Bromo-2-naphthol
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-naphthol
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-naphthol
Reactant of Route 5
1-Bromo-2-naphthol
Reactant of Route 6
1-Bromo-2-naphthol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.